3-(2,2-Difluoroethyl)azetidine hydrochloride
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Overview
Description
3-(2,2-Difluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol It is a four-membered heterocyclic amine containing a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,2-Difluoroethyl)azetidine hydrochloride, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and bases or acids for ring-opening reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other functionalized compounds .
Scientific Research Applications
3-(2,2-Difluoroethyl)azetidine hydrochloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in various chemical interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules or other chemical species, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring without the difluoroethyl group.
3-(2,2-Difluoroethyl)azetidine trifluoroacetic acid: A related compound with a trifluoroacetic acid group instead of hydrochloride.
Uniqueness
3-(2,2-Difluoroethyl)azetidine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This makes it particularly valuable in applications requiring specific interactions or reactivity patterns .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOBMHLBKBHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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